molecular formula C22H26N2O5 B6501350 2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955707-70-7

2,3,4-trimethoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B6501350
CAS No.: 955707-70-7
M. Wt: 398.5 g/mol
InChI Key: HQHPXEWDXCUFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzamide derivative with a tetrahydroisoquinoline group and three methoxy groups attached to the benzene ring . Tetrahydroisoquinolines are an important class of compounds in medicinal chemistry, known for their diverse biological activities against various pathogens and neurodegenerative disorders .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Tetrahydroisoquinoline derivatives are known to have diverse biological activities, but the specific activity would depend on the exact structure and the biological system .

Properties

IUPAC Name

2,3,4-trimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-5-19(25)24-11-10-14-6-7-16(12-15(14)13-24)23-22(26)17-8-9-18(27-2)21(29-4)20(17)28-3/h6-9,12H,5,10-11,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHPXEWDXCUFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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